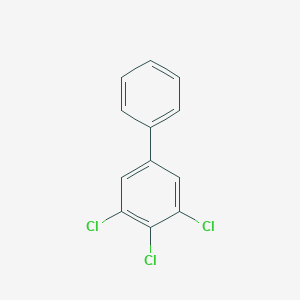

3,4,5-三氯联苯

概述

描述

3,4,5-Trichlorobiphenyl is a polychlorinated biphenyl, a group of synthetic organic compounds with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

科学研究应用

3,4,5-Trichlorobiphenyl has been extensively studied for its environmental impact and potential health hazards. It is used in research to understand the behavior of polychlorinated biphenyls in the environment, including their persistence, bioaccumulation, and degradation pathways . Additionally, it is used in toxicological studies to assess its effects on human health and the ecosystem .

作用机制

Target of Action

3,4,5-Trichlorobiphenyl primarily targets the Estrogen receptor . The Estrogen receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

3,4,5-Trichlorobiphenyl regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction with its targets leads to changes in the regulation of eukaryotic gene expression.

Biochemical Pathways

The compound affects the biochemical pathways related to the circadian clock. It inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This inhibition can lead to changes in the circadian rhythm of the organism.

Pharmacokinetics

As a member of the polychlorinated biphenyls (pcbs), it is known to be persistent in the environment due to its low reactivity and stability .

Result of Action

The molecular and cellular effects of 3,4,5-Trichlorobiphenyl’s action primarily involve changes in gene expression regulated by the Estrogen receptor and alterations in the circadian rhythm due to the inhibition of PER1 .

生化分析

Biochemical Properties

It is known that PCBs, including 3,4,5-Trichlorobiphenyl, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific PCB congener and the biological context .

Cellular Effects

Pcbs are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3,4,5-Trichlorobiphenyl on these processes are likely to be complex and context-dependent .

Molecular Mechanism

It is known that PCBs can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that PCBs can have long-term effects on cellular function, and that these effects can change over time . This includes potential effects on the stability and degradation of 3,4,5-Trichlorobiphenyl .

Dosage Effects in Animal Models

It is known that the effects of PCBs can vary with dosage, and that high doses can have toxic or adverse effects .

Metabolic Pathways

It is known that PCBs can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that PCBs can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that PCBs can be directed to specific compartments or organelles through various mechanisms, including targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions

3,4,5-Trichlorobiphenyl can be synthesized through various methods, including the chlorination of biphenyl under controlled conditions. One common method involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms on the biphenyl ring .

Industrial Production Methods

Industrial production of 3,4,5-Trichlorobiphenyl involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired product .

化学反应分析

Types of Reactions

3,4,5-Trichlorobiphenyl undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or thiol groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include sodium hydroxide and thiol compounds.

Major Products Formed

Oxidation: Chlorobenzoic acids, hydroxy-polychlorobiphenyls.

Reduction: Biphenyl, dichlorobiphenyl.

Substitution: Hydroxy-polychlorobiphenyls, thiol-polychlorobiphenyls.

相似化合物的比较

3,4,5-Trichlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:

2,4,5-Trichlorobiphenyl: Similar in structure but differs in the position of chlorine atoms.

3,4’,5-Trichlorobiphenyl: Another isomer with chlorine atoms in different positions.

2,3,4,5-Tetrachlorobiphenyl: Contains an additional chlorine atom compared to 3,4,5-Trichlorobiphenyl.

The uniqueness of 3,4,5-Trichlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects .

生物活性

3,4,5-Trichlorobiphenyl (PCB No. 21) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals that have been widely studied due to their environmental persistence and potential health effects. This article explores the biological activity of 3,4,5-trichlorobiphenyl, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

- Chemical Formula : C₁₂H₇Cl₃

- Molecular Weight : 257.55 g/mol

- CAS Number : 55702-46-0

3,4,5-Trichlorobiphenyl exerts its biological effects primarily through interactions with various cellular pathways:

- Endocrine Disruption : PCBs are known to act as endocrine disruptors. Studies have shown that 3,4,5-trichlorobiphenyl can influence steroidogenesis by upregulating the expression of genes involved in cortisol and aldosterone synthesis in human adrenocortical cells. This effect is mediated through the stabilization of mRNA rather than direct transcriptional activation via the aryl hydrocarbon receptor (AhR) pathway .

- Genotoxicity : Research indicates that PCBs can induce DNA damage and oxidative stress. In vitro studies have demonstrated that 3,4,5-trichlorobiphenyl can cause DNA strand breaks in liver cells, contributing to its potential carcinogenicity .

Toxicological Effects

The toxicological profile of 3,4,5-trichlorobiphenyl includes a range of adverse health effects:

- Carcinogenic Potential : Epidemiological studies have linked PCB exposure to increased cancer incidence. For instance, workers exposed to PCB mixtures showed elevated rates of liver cancer and other malignancies . The 'Yusho' disease incident in Japan highlighted significant cancer risks associated with PCB exposure from contaminated cooking oil .

- Neurotoxicity and Immune Suppression : Animal studies have reported neurotoxic effects and immune system alterations following exposure to PCBs. These include changes in behavior and immune response modulation .

Yusho Disease

The Yusho incident in Japan involved a population exposed to PCB-contaminated cooking oil. Subsequent studies revealed a statistically significant increase in liver cancer and overall cancer mortality among affected individuals. Specifically, the incidence of primary liver cancer was nearly five times higher than expected .

Occupational Exposure Studies

A cohort study involving over 2,500 workers exposed to PCB mixtures during capacitor manufacturing found an elevated incidence of liver cancer deaths among female workers. This underscores the long-term health risks associated with PCB exposure in occupational settings .

Research Findings

Recent studies have provided insights into the biological activity and environmental behavior of 3,4,5-trichlorobiphenyl:

- Dechlorination Studies : Research on microbial dechlorination has shown that certain anaerobic bacteria can effectively degrade 3,4,5-trichlorobiphenyl under specific conditions, suggesting potential bioremediation pathways for PCB contamination .

- Metabolic Pathways : The metabolism of PCBs involves complex biotransformation processes leading to various metabolites that may exhibit different biological activities compared to their parent compounds. For instance, hydroxylated metabolites have been identified as reactive intermediates with potential toxic effects .

- Biological Enrichment Predictions : Advanced modeling techniques have been employed to predict the biological enrichment and bioaccumulation potential of modified PCB compounds. These studies aim to design less harmful alternatives while maintaining effective chemical properties .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Endocrine Disruption | Alters steroid hormone synthesis through mRNA stabilization |

| Genotoxicity | Induces DNA strand breaks and oxidative stress |

| Carcinogenic Potential | Linked to increased cancer incidence in occupational and environmental exposures |

| Neurotoxicity | Associated with behavioral changes and immune system alterations |

| Microbial Dechlorination | Certain bacteria can degrade 3,4,5-trichlorobiphenyl under anaerobic conditions |

属性

IUPAC Name |

1,2,3-trichloro-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFZSQRJGZHMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074176 | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53555-66-1 | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53555-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TJ4JMT31P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the metabolic fate of 3,4,5-Trichlorobiphenyl in biological systems?

A2: Studies using the fungus Aspergillus niger show that 3,4,5-Trichlorobiphenyl undergoes biotransformation, although at a slower rate compared to less chlorinated biphenyls. [] The fungus primarily metabolizes it into mono- and di-hydroxy biphenyls. [] These hydroxylated metabolites, while more water-soluble, can still exhibit endocrine-disrupting effects. []

Q2: What is the impact of the degree of chlorination on the biodegradation of biphenyls?

A3: Research indicates a clear trend: higher chlorination hinders biodegradation. [] While biphenyl and less chlorinated congeners like 2-chlorobiphenyl and 4-chlorobiphenyl are readily transformed by Aspergillus niger, 3,4,5-Trichlorobiphenyl shows slower metabolism. [] Highly chlorinated congeners like 3,3',4,4',5-pentachlorobiphenyl show almost no degradation under the same conditions. [] This suggests that the number and position of chlorine atoms significantly influence the biodegradability of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。